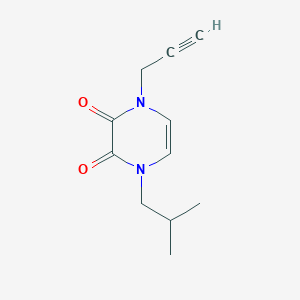![molecular formula C20H25NO5 B6461404 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid CAS No. 2549021-02-3](/img/structure/B6461404.png)
4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid (4M1NMP-OA) is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is composed of 4-methoxymethyl-1-naphthalenylmethylpiperidine (4M1NMP) and oxalic acid (OA). It is a relatively new compound, and its potential applications are still being explored.
Wissenschaftliche Forschungsanwendungen
4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid has a variety of potential applications in scientific research. It has been used as a reagent in organic synthesis to produce other compounds, such as 4-methoxymethyl-1-naphthylmethylpiperidine-2-carboxylic acid (4M1NMP-2CA). This compound has been used to study the structure-activity relationships of piperidine derivatives. 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid has also been used as a substrate for enzymes, such as cytochrome P450, to study enzyme kinetics.
Wirkmechanismus
The mechanism of action of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of drugs, and it is believed that 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid inhibits this enzyme by blocking the active site of the enzyme and preventing it from binding to its substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid are not yet fully understood. However, it is believed that the compound may have anti-inflammatory and anti-cancer properties. In addition, 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid has been shown to have an inhibitory effect on the growth of certain types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid for lab experiments is its low cost and availability. It is relatively easy to synthesize and can be obtained from most chemical suppliers. However, there are some limitations to using this compound. For example, it is not very stable and has a short shelf life. In addition, it is not soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
The potential applications of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid are still being explored. Some potential future directions include the development of new synthesis methods to produce 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid, the exploration of its anti-inflammatory and anti-cancer properties, and the study of its inhibitory effect on the growth of certain types of bacteria. In addition, further research is needed to understand the mechanism of action of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid and its effects on enzymes such as cytochrome P450. Finally, further research is needed to explore the potential applications of 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid in drug discovery and development.
Synthesemethoden
4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid can be synthesized by a two-step reaction. First, 4M1NMP is synthesized by reacting 4-methoxymethyl-1-naphthaldehyde with piperidine in the presence of a base, such as sodium carbonate. This reaction yields 4M1NMP. The second step is to react 4M1NMP with oxalic acid to produce 4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid. This reaction requires a strong acid, such as hydrochloric acid, to facilitate the reaction.
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-1-(naphthalen-1-ylmethyl)piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-20-14-15-9-11-19(12-10-15)13-17-7-4-6-16-5-2-3-8-18(16)17;3-1(4)2(5)6/h2-8,15H,9-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVKHLZRCSFQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide; oxalic acid](/img/structure/B6461335.png)
![2-benzoyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461338.png)
![2-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461340.png)
![2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461355.png)
![ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6461361.png)
![5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B6461369.png)
![2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461373.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6461383.png)
![2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461395.png)
![2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461396.png)
![2-[5-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461410.png)
![3-bromo-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461418.png)
![2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461429.png)